(S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid
Overview
Description
The molecule “(S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid” is a complex organic compound. It contains a carboxylic acid group (-COOH), a tert-butoxycarbonyl (Boc) protected amino group, and a methyl group attached to a hexanoic acid backbone . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .
Chemical Reactions Analysis
Boc-protected amino acids are often used in peptide synthesis. They can react with other amino acids or peptides in the presence of coupling reagents to form peptide bonds . The Boc group can be removed under acidic conditions, revealing the free amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boc-protected amino acids are typically solid at room temperature . They are also likely to be sensitive to moisture .Scientific Research Applications
Anticonvulsant Development
A significant application of (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid is in the development of anticonvulsants. Research by Hoekstra et al. (1997) described the development of a manufacturing process for this compound, highlighting its potential in treating convulsive disorders. The study emphasizes the advantages of using tert-butyl bromoacetate for large-scale preparation and the evaluation of multiple synthesis routes for cost-effectiveness (Hoekstra et al., 1997).
Synthesis of β-Amino Acid Derivatives
Davies et al. (1997) explored the use of lithium (α-methylbenzyl)allylamide for the asymmetric synthesis of unsaturated β-amino acid derivatives, including those related to (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid. This study contributes to the broader field of amino acid synthesis and its potential applications in various biochemical processes (Davies et al., 1997).
Synthesis of Non-proteinogenic Amino Acids
Adamczyk and Reddy (2001) focused on synthesizing (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives, including (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid. This research adds to the understanding of non-proteinogenic amino acids, which have diverse applications in biological and medicinal chemistry (Adamczyk & Reddy, 2001).
Enantioselective Synthesis of Neuroexcitant Analogues
Research by Pajouhesh and Curry (1998) involved the enantioselective synthesis of isoxazole amino acids, a class of neuroexcitants. This study is significant for understanding the synthesis of compounds like (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid and their potential applications in neuroscience and pharmacology (Pajouhesh & Curry, 1998).
Structural Studies in Peptide Chemistry
Jankowska et al. (2002) investigated the crystal structure of compounds related to (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid. Their work contributes to a deeper understanding of peptide conformation and the role of N-methylation, which is crucial in peptide chemistry and drug design (Jankowska et al., 2002).
Synthesis of Microsporin B
Swaroop et al. (2014) synthesized key amino acid fragments of microsporin B, utilizing (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid. This research is vital for understanding the synthesis of complex natural products and their potential applications in medicinal chemistry (Swaroop et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(3S)-5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-9(2)6-10(7-11(15)16)8-14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBXMFXUNZVYRB-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid | |
CAS RN |
649748-09-4 | |
Record name | (3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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